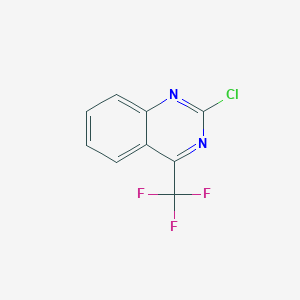

2-Chloro-4-(trifluoromethyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroform and trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative . Another method involves the use of 4-chloro-3-trifluoromethylphenyl isocyanate, which reacts with a suitable precursor under controlled temperature conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are inert towards isocyanates is common to ensure the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary applications of 2-chloro-4-(trifluoromethyl)quinazoline lie in medicinal chemistry, particularly in the development of anticancer agents. The compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, including:

- Epidermal Growth Factor Receptor (EGFR) : This receptor plays a crucial role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth.

- Vascular Endothelial Growth Factor Receptor (VEGFR-2) : Targeting this receptor can impede angiogenesis, the process through which tumors develop their own blood supply.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated that derivatives of this compound can induce apoptosis (programmed cell death) in various cancer cell lines. For example:

- In vitro studies have shown that certain derivatives exhibit Minimum Inhibitory Concentrations (MICs) against cancer cell lines comparable to established therapies.

- Molecular docking studies have elucidated binding interactions at the molecular level, providing insights into how structural modifications can enhance potency and selectivity against cancer targets.

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound allow for extensive SAR studies, which are essential for optimizing its biological activity. Variations in halogen substitutions significantly impact its pharmacological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | Fluorine substitution at position 6 | Potential anticancer activity |

| 4,6-Dichloro-2-(trifluoromethyl)quinazoline | Dichlorination at positions 4 and 6 | Enhanced kinase inhibition |

| 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline | Fluorine substitution at position 7 | Antitumor properties |

| 4,8-Dichloro-2-(trifluoromethyl)quinazoline | Dichlorination at positions 4 and 8 | Potential anti-inflammatory effects |

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

- Anticancer Mechanisms : A study focusing on structural optimization revealed that specific substitutions improved anticancer activity against human cancer cell lines by enhancing cellular uptake and inducing apoptosis.

- Antimicrobial Efficacy : In vitro tests indicated that derivatives exhibited MICs ranging from 0.046 to 3.11 μM against various bacterial strains, outperforming standard treatments like vancomycin.

- Inflammatory Response Modulation : Compounds with similar scaffolds were tested in models of induced inflammation, demonstrating significant reductions in inflammatory markers.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroquinazoline: Similar in structure but lacks the trifluoromethyl group, which can affect its biological activity and reactivity.

2-Trifluoromethylquinazoline: Lacks the chloro group, which can lead to differences in its chemical properties and applications.

Uniqueness

2-Chloro-4-(trifluoromethyl)quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .

Actividad Biológica

2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research. This compound features a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the quinazoline ring, which enhances its lipophilicity and biological activity. Its molecular formula is C₉H₄ClF₃N₂, with a molecular weight of approximately 232.59 g/mol. The unique structural features of this compound make it a promising candidate for drug development, especially as an anticancer agent.

Target Proteins

The primary biological targets for this compound are key kinases involved in cancer progression, notably:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

These receptors play critical roles in tumor growth and angiogenesis. Inhibiting these pathways can lead to reduced tumor proliferation and improved therapeutic outcomes.

Mode of Action

The interaction of this compound with its targets involves:

- Binding Affinity : The chlorine and trifluoromethyl groups enhance binding affinity and metabolic stability.

- Molecular Docking Studies : Insights from docking studies reveal hydrogen bonding and hydrophobic interactions with critical residues in the active sites of EGFR and VEGFR-2, facilitating effective inhibition.

Anticancer Properties

Research indicates that this compound derivatives exhibit potent anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them viable candidates for therapeutic applications.

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| This compound | 36.78 | VEGFR-2 |

| Compound 8o | ~7-fold more potent than prototype | EGFR |

The above table highlights the potency of specific derivatives against their respective targets, emphasizing the potential of these compounds in cancer therapy.

Case Studies

- Inhibition Studies : A study demonstrated that quinazoline derivatives, including this compound, showed enhanced inhibitory effects against EGFR and VEGFR-2 compared to standard treatments like vandetanib.

- Hypoxic Conditions : Under hypoxic conditions, compounds derived from this scaffold exhibited increased antiproliferative activity against lung cancer cell lines (A549 and H446), suggesting their effectiveness in challenging tumor microenvironments.

- Molecular Docking Analysis : Detailed docking studies have elucidated how these compounds interact at the molecular level, providing insights into their mechanism of action and guiding further modifications for improved efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazoline derivatives indicates that modifications at various positions can significantly influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | Fluorine substitution at position 6 | Potential anticancer activity |

| 4,6-Dichloro-2-(trifluoromethyl)quinazoline | Dichlorination at positions 4 and 6 | Enhanced kinase inhibition |

| 4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline | Fluorine substitution at position 7 | Antitumor properties |

The variations in halogen substitutions illustrate how they can impact the pharmacological profiles of these compounds, highlighting the versatility of the quinazoline scaffold in drug design.

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTFRIWCSWMHOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.